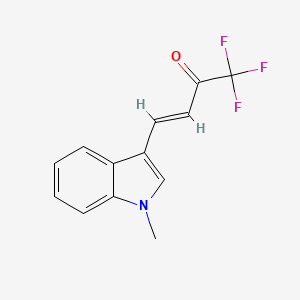

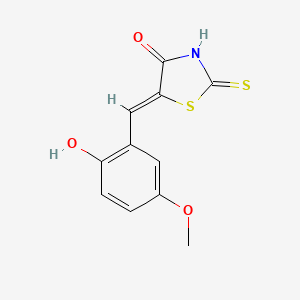

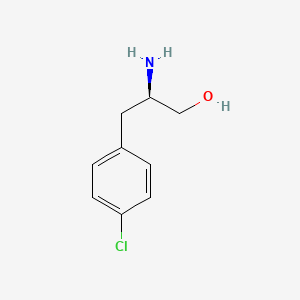

![molecular formula C15H25N3 B3114501 {3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine CAS No. 201929-90-0](/img/structure/B3114501.png)

{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine

Overview

Description

“{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine” is a piperazine derivative. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in numerous methods . One of the methods includes cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine and its derivatives have shown a broad spectrum of pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, suggesting its flexibility as a building block for drug discovery across various diseases. The review by Rathi et al. (2016) provides comprehensive insights into the exploration of piperazine-based molecules, emphasizing the scaffold's broad potential and its emergence as a successful pharmacophore for designing drug-like elements for diverse therapeutic investigations (Rathi, Syed, Shin, & Patel, 2016).

Dopamine D2 Receptor Ligands

Jůza et al. (2022) discuss the critical role of piperazine derivatives in treating neuropsychiatric disorders through modulation of dopamine D2 receptors. The structural variations within piperazine derivatives, including aromatic moieties and cyclic amines, contribute to high affinity and specificity for D2 receptors, underscoring their therapeutic potential in managing conditions such as schizophrenia, Parkinson's disease, depression, and anxiety (Jůza, Musílek, Mezeiova, Soukup, & Korábečný, 2022).

Anti-mycobacterial Activity

Piperazine's versatility extends to anti-mycobacterial activity, with several compounds containing the piperazine unit showing potent action against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Girase et al. (2020) emphasize the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, offering insights for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

properties

IUPAC Name |

3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-13-5-3-6-14(2)15(13)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,7-12,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRJZPWHMJKODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propyl}amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

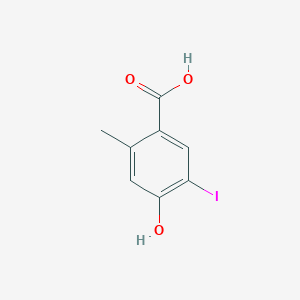

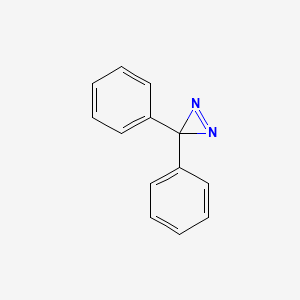

![Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester](/img/structure/B3114455.png)

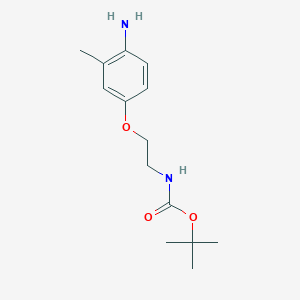

![[1,1':3',1''-Terphenyl]-3,3'',5,5''-tetracarbaldehyde](/img/structure/B3114461.png)

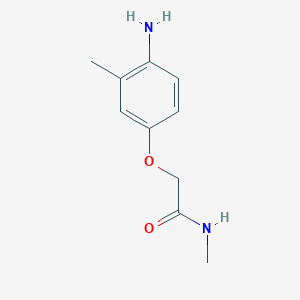

![4-[4-(Sec-butyl)phenoxy]aniline](/img/structure/B3114513.png)